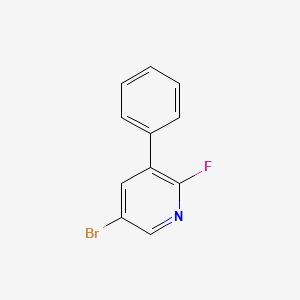

5-Bromo-2-fluoro-3-phenylpyridine

Description

BenchChem offers high-quality 5-Bromo-2-fluoro-3-phenylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-fluoro-3-phenylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-fluoro-3-phenylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrFN/c12-9-6-10(11(13)14-7-9)8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLEHFWRHEVIYNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CC(=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Bromo-2-fluoro-3-phenylpyridine CAS 473596-03-1 chemical properties

An In-depth Technical Guide to 5-Bromo-2-fluoro-3-phenylpyridine (CAS 473596-03-1)

Introduction: A Versatile Scaffold for Modern Drug Discovery

5-Bromo-2-fluoro-3-phenylpyridine is a strategically designed heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates three key functional elements on a pyridine core, each offering distinct opportunities for chemical manipulation. The fluorine atom at the 2-position activates the ring for nucleophilic aromatic substitution (SNAr). The bromine atom at the 5-position provides a classical handle for transition-metal-catalyzed cross-coupling reactions. Finally, the phenyl group at the 3-position introduces a vector for exploring structure-activity relationships (SAR) deep within a target's binding pocket.

The strategic incorporation of fluorine is a well-established tactic in drug design, often used to enhance metabolic stability, improve target affinity, and modulate pharmacokinetic properties.[1] Pyridine-based molecules are prevalent in pharmaceuticals, frequently acting as inhibitors for enzymes like protein kinases, which are crucial regulators in cell signaling pathways.[2] This guide provides a comprehensive overview of the chemical properties, reactivity, and potential applications of this high-value building block, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Structural Properties

The fundamental properties of 5-Bromo-2-fluoro-3-phenylpyridine are summarized below. While experimental data for properties such as melting and boiling points are not widely published, the structural and electronic characteristics are well-defined.

| Property | Value | Source |

| CAS Number | 473596-03-1 | [3] |

| Molecular Formula | C₁₁H₇BrFN | [4] |

| Molecular Weight | 252.09 g/mol | [4] |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(C=C(N=C2F)Br) | [4] |

| InChIKey | WLEHFWRHEVIYNO-UHFFFAOYAY | [4] |

| Physical State | Solid (Predicted) | N/A |

| Melting Point | Not Available | [4] |

| Boiling Point | Not Available | [4] |

Synthesis and Reactivity Profile

The synthesis of 3-arylpyridines is often achieved through cross-coupling methodologies. A plausible and efficient route to 5-Bromo-2-fluoro-3-phenylpyridine involves a Suzuki coupling reaction between a di-halogenated pyridine precursor and phenylboronic acid. This approach offers high yields and functional group tolerance.

Caption: Plausible Suzuki coupling route to the target compound.

Core Reactivity: A Tale of Two Halogens

The true utility of 5-Bromo-2-fluoro-3-phenylpyridine lies in the differential reactivity of its two halogen atoms. This allows for selective, sequential modification, making it a powerful scaffold for building molecular libraries.

-

Nucleophilic Aromatic Substitution (SNAr) at C2 : The electron-withdrawing nature of the pyridine nitrogen and the high electronegativity of the fluorine atom make the C2 position highly electrophilic. This site readily undergoes SNAr reactions with a variety of nucleophiles, such as amines, alcohols, and thiols. This reaction is foundational for introducing diverse side chains.[5]

-

Cross-Coupling at C5 : The carbon-bromine bond at the 5-position is an ideal site for palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.[2] This enables the introduction of aryl, heteroaryl, alkyl, or amino groups, providing a robust method for extending the molecular framework.

Caption: Differential reactivity of the C2-fluoro and C5-bromo positions.

Applications in Research and Drug Discovery

The 5-Bromo-2-fluoro-3-phenylpyridine scaffold is a valuable starting point for synthesizing libraries of complex molecules for screening in drug discovery programs. The ability to perform orthogonal reactions allows for the systematic exploration of chemical space around the pyridine core.

-

Kinase Inhibitors : Many potent protein kinase inhibitors feature a substituted heterocyclic core that occupies the ATP-binding site of the enzyme.[2] The described scaffold allows for the installation of a hydrogen-bond-donating group at C2 (via SNAr) to interact with the hinge region of the kinase, while the C5 position can be elaborated (via cross-coupling) to extend into solvent-exposed regions, enhancing potency and selectivity.

-

CNS Agents : The introduction of fluorine can increase the lipophilicity of a molecule, which can facilitate its ability to cross the blood-brain barrier.[1] This makes fluorinated scaffolds like this one attractive for developing agents targeting the central nervous system.

-

Materials Science : Electron-deficient aromatic systems, such as functionalized pyridines, are used in the development of organic semiconductors and materials for Organic Light Emitting Diodes (OLEDs).[6]

Safety and Handling

-

Personal Protective Equipment (PPE) : Wear appropriate protective gear, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7][10] All handling should be performed in a well-ventilated fume hood.[7][11]

-

Health Hazards : This compound is expected to cause skin and serious eye irritation.[7][10][12] May cause respiratory irritation if inhaled.[7][10] Avoid breathing dust, fumes, or vapors.[7]

-

First Aid :

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[7][11]

-

Skin Contact : Immediately wash off with plenty of soap and water. Remove contaminated clothing.[7][11]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7][10]

-

Ingestion : Clean mouth with water and drink plenty of water afterward. Do not induce vomiting.[7]

-

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][11] Keep away from incompatible materials such as strong oxidizing agents and acids.[7]

Experimental Protocols

The following protocols are generalized procedures based on standard methodologies for the reactions described. Researchers should optimize conditions for their specific substrates.

Protocol 1: Suzuki Cross-Coupling at the C5-Position

This protocol describes a typical procedure for coupling an arylboronic acid to the C5-bromo position.

Materials:

-

5-Bromo-2-fluoro-3-phenylpyridine (1.0 eq.)

-

Arylboronic acid (1.2 eq.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.)

-

Potassium Carbonate (K₂CO₃) (2.5 eq.)

-

1,4-Dioxane and Water (4:1 mixture), degassed

Procedure:

-

To a flame-dried round-bottom flask, add 5-Bromo-2-fluoro-3-phenylpyridine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 90-100 °C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

This protocol outlines a general method for displacing the C2-fluorine with an amine nucleophile.

Materials:

-

5-Bromo-2-fluoro-3-phenylpyridine (1.0 eq.)

-

Primary or secondary amine (1.5 eq.)

-

Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (3.0 eq.)

-

Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

-

In a sealed reaction vessel, dissolve 5-Bromo-2-fluoro-3-phenylpyridine in DMSO.

-

Add the amine nucleophile and the base (DIPEA or K₂CO₃).

-

Seal the vessel and heat the mixture to 100-140 °C for 4-24 hours. Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, pour the reaction mixture into water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum.

-

If necessary, the product can be further purified by recrystallization or flash column chromatography.

References

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 473596-03-1|5-Bromo-2-fluoro-3-phenylpyridine|BLD Pharm [bldpharm.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 5-Bromo-2-fluoropyridine | 766-11-0 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. downloads.ossila.com [downloads.ossila.com]

- 9. 5-Bromo-2-fluoropyridine | C5H3BrFN | CID 2783168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. 5-Bromo-2-chloro-3-fluoropyridine | 831203-13-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 14. 5-Bromo-2-fluoropyridine(766-11-0) 1H NMR spectrum [chemicalbook.com]

Halogenated Phenylpyridine Building Blocks for mGluR5 Antagonists: A Senior Application Scientist's In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The metabotropic glutamate receptor 5 (mGluR5) has emerged as a critical target for therapeutic intervention in a spectrum of neurological and psychiatric disorders. Its role in modulating synaptic plasticity and neuronal excitability places it at the center of pathologies characterized by glutamatergic dysregulation. Negative allosteric modulators (NAMs) of mGluR5, particularly those built upon a phenylpyridine scaffold, have shown significant promise. This guide provides an in-depth technical exploration of a key strategic element in the design of these antagonists: the deliberate and nuanced use of halogenation on the phenylpyridine core. We will dissect the causal relationships behind synthetic choices, provide field-proven experimental protocols, and present a framework for the rational design of next-generation mGluR5 antagonists.

The Strategic Imperative for Targeting mGluR5

Metabotropic glutamate receptor 5 is a G-protein coupled receptor (GPCR) that plays a pivotal role in synaptic plasticity, a fundamental process for learning and memory.[1] Dysregulation of mGluR5 signaling has been implicated in a range of central nervous system (CNS) disorders, including anxiety, depression, addiction, and Fragile X syndrome.[1][2][3] Unlike ionotropic glutamate receptors that mediate direct synaptic transmission, mGluR5 modulates intracellular signaling cascades, offering a more nuanced approach to therapeutic intervention.[1] The development of selective mGluR5 antagonists, therefore, represents a highly sought-after strategy for restoring glutamatergic homeostasis.

The mGluR5 Signaling Cascade: A Target for Modulation

Upon activation by glutamate, mGluR5 initiates a cascade of intracellular events, primarily through its coupling to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key signaling event that can be modulated by antagonists.

Caption: The mGluR5 signaling pathway and the inhibitory action of antagonists.

The Phenylpyridine Scaffold: A Privileged Structure for mGluR5 Antagonism

The discovery of 2-methyl-6-(phenylethynyl)pyridine (MPEP) marked a significant breakthrough in the development of selective mGluR5 antagonists.[2] This compound and its analogs, such as 3-((2-methyl-1,3-thiazol-4-yl)ethynyl)pyridine (MTEP), have become invaluable tools for probing the function of mGluR5.[1][2] The phenylpyridine core has proven to be a "privileged scaffold," a molecular framework that is capable of binding to this specific biological target with high affinity.

The Strategic Role of Halogenation in Lead Optimization

Halogenation is a cornerstone of modern medicinal chemistry, employed to fine-tune the physicochemical and pharmacological properties of lead compounds. The choice and position of a halogen atom on the phenylpyridine scaffold can profoundly impact a molecule's potency, selectivity, metabolic stability, and brain penetrability.[4][5][6][7]

Key Physicochemical Properties of Halogens in Drug Design:

| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) |

| van der Waals Radius (Å) | 1.47 | 1.74 | 1.85 | 1.98 |

| Electronegativity (Pauling) | 3.98 | 3.16 | 2.96 | 2.66 |

| C-X Bond Strength (kcal/mol) | ~105 | ~79 | ~66 | ~54 |

| Lipophilicity (π value) | +0.14 | +0.71 | +0.86 | +1.12 |

Data compiled from various sources.[4][5][7]

The judicious application of halogenation allows for:

-

Modulation of Lipophilicity: Increasing lipophilicity can enhance membrane permeability and blood-brain barrier penetration, which is critical for CNS-targeting drugs. However, excessive lipophilicity can lead to poor solubility and off-target effects.

-

Electronic Effects: The strong electron-withdrawing nature of halogens can alter the pKa of nearby functional groups and influence binding interactions with the receptor through electrostatic forces.[4][7]

-

Steric Control: The size of the halogen atom can be used to probe the steric constraints of the receptor's binding pocket, leading to improved potency and selectivity.[4]

-

Metabolic Blocking: The strong carbon-fluorine bond, in particular, can be strategically placed to block sites of metabolic oxidation, thereby increasing the compound's half-life.[8]

Synthesis of Halogenated Phenylpyridine Building Blocks

The construction of halogenated phenylpyridine scaffolds predominantly relies on robust and versatile cross-coupling methodologies. The Sonogashira and Suzuki-Miyaura reactions are the workhorses for forging the critical carbon-carbon bond between the phenyl and pyridine rings.

Generalized Synthetic Workflow

The synthesis typically involves the coupling of a halogenated pyridine derivative with a halogenated phenyl derivative, or their respective boronic acid/ester or alkyne counterparts.

Sources

- 1. Synthesis and SAR of an mGluR5 allosteric partial antagonist lead: Unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl)pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antagonists at metabotropic glutamate receptor subtype 5: structure activity relationships and therapeutic potential for addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pharmacyjournal.org [pharmacyjournal.org]

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 5-Bromo-2-fluoro-3-phenylpyridine

Part 1: Strategic Analysis & Mechanistic Rationale

The Substrate Challenge

The scaffold 5-bromo-2-fluoro-3-phenylpyridine presents a unique chemoselective landscape. It contains two potential electrophilic sites: the C-Br bond at position 5 and the C-F bond at position 2.

-

Primary Reactive Site (C-Br): The C-Br bond (

) is significantly weaker than the C-F bond ( -

Secondary Reactive Site (C-F): The C-F bond at the 2-position is activated for Nucleophilic Aromatic Substitution (

) due to the electron-deficient pyridine ring and the inductive effect of the adjacent nitrogen. While resistant to oxidative addition under standard Suzuki conditions, it is vulnerable to nucleophilic attack by strong bases (e.g., hydroxides, alkoxides) or nucleophilic solvents. -

Steric Environment: The phenyl group at position 3 is meta to the reactive bromine at position 5. Therefore, it exerts minimal steric hindrance on the catalytic center, allowing for the use of standard ligands. However, it does modulate the solubility profile, often requiring semi-polar solvent systems.

Catalyst & Ligand Selection

To ensure complete conversion without compromising the C-F handle (critical for downstream functionalization), the catalyst system must be active enough to insert into the C-Br bond at moderate temperatures (

-

Recommendation:

or-

Rationale: Bidentate ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) provide a wide bite angle, stabilizing the Pd(II) intermediate and facilitating reductive elimination. They are less prone to

-hydride elimination side reactions compared to monodentate phosphines.

-

-

Advanced Alternative: XPhos Pd G2 .

-

Rationale: For sterically demanding or electron-poor boronic acids, dialkylbiaryl phosphines (Buchwald ligands) like XPhos form highly active monoligated Pd(0) species that accelerate the oxidative addition step.

-

Part 2: Detailed Experimental Protocols

Protocol A: Standard Robust Conditions (General Purpose)

Best for coupling with electron-rich or neutral aryl boronic acids.

Reagents:

-

Substrate: 5-bromo-2-fluoro-3-phenylpyridine (1.0 equiv)

-

Coupling Partner: Aryl boronic acid (1.2 – 1.5 equiv)[1]

-

Catalyst:

(3 – 5 mol%) -

Base:

(2.0 – 3.0 equiv) -

Solvent: 1,4-Dioxane / Water (4:1 ratio)[2]

Step-by-Step Methodology:

-

Setup: In a reaction vial equipped with a magnetic stir bar, combine the substrate (1.0 equiv), aryl boronic acid (1.2 equiv), and

(2.0 equiv). -

Inertion: Seal the vial with a septum. Evacuate the headspace and backfill with Nitrogen or Argon (

) to remove -

Solvent Addition: Syringe in degassed 1,4-Dioxane and Water (4:1 v/v). The concentration with respect to the substrate should be 0.1 M to 0.2 M.

-

Catalyst Addition: Under a positive pressure of inert gas, quickly remove the septum to add the Pd catalyst (3 mol%). Reseal and purge once more.

-

Note: Adding catalyst last minimizes its exposure to air in solution.

-

-

Reaction: Heat the block/oil bath to 85°C . Stir vigorously (800+ rpm) to ensure phase transfer between the organic layer and the aqueous base.

-

Monitoring: Check by LCMS or TLC at 2 hours. The reaction is typically complete within 4–6 hours.

-

Checkpoint: Look for the disappearance of the starting bromide (

).

-

-

Workup: Cool to room temperature. Dilute with EtOAc. Wash with water (

) and brine ( -

Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol B: High-Activity Conditions (Challenging Substrates)

Best for heteroaryl boronic acids or sterically hindered partners.

Reagents:

-

Catalyst: XPhos Pd G2 (2 mol%)

-

Base:

(2.0 equiv) -

Solvent: THF / Water (10:1)

-

Temperature: 60°C (Milder temp prevents protodeboronation of heteroaryl boronic acids).

Part 3: Data Presentation & Troubleshooting

Table 1: Optimization of Reaction Parameters

| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Notes |

| 1 | DME/ | 90 | 78 | Standard, some homocoupling observed. | |||

| 2 | Toluene/ | 100 | 65 | Slower conversion. | |||

| 3 | dppf | Dioxane/ | 85 | 92 | Optimal. Clean profile. | ||

| 4 | XPhos | THF/ | 60 | 88 | Excellent for heteroaryl boronic acids. | ||

| 5 | dppf | Dioxane/ | 90 | 45 | Failed. Hydrolysis of 2-F observed ( |

Troubleshooting Guide

-

Issue: Protodeboronation (Loss of Boronic Acid)

-

Cause: High temperature or unstable heteroaryl boronic acid.

-

Solution: Switch to Protocol B (lower temp). Use boronic esters (pinacol esters) instead of acids. Add base after heating the mixture.

-

-

Issue:

at C-2 (Loss of Fluorine)-

Cause: Use of strong hydroxide bases (NaOH, CsOH) or alkoxide bases (NaOMe) at high heat.

-

Solution: Stick to mild carbonate (

) or phosphate (

-

-

Issue: Incomplete Conversion

-

Cause: Catalyst poisoning by the pyridine nitrogen.

-

Solution: Increase catalyst loading to 5 mol%. Ensure efficient degassing.

-

Part 4: Visualization

Workflow Diagram: Suzuki Coupling Execution

The following diagram outlines the critical path for the experimental setup, highlighting the inert atmosphere requirement.

Caption: Operational workflow for the Suzuki coupling of 5-bromo-2-fluoro-3-phenylpyridine, emphasizing the critical inertion steps to protect the Pd(0) species.

Mechanistic Diagram: Chemoselectivity

This diagram illustrates why the reaction occurs at the Bromine (C5) and not the Fluorine (C2).

Caption: Catalytic cycle highlighting the chemoselective oxidative addition at the C-Br bond while preserving the C-F motif.

Part 5: References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Sutherland, A., et al. (2003).[3] Versatile synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones.[3] The Journal of Organic Chemistry, 68(8), 3352-3355. Link

-

Note: This reference specifically validates the stability of the 2-fluoro group during Suzuki couplings on the pyridine ring.

-

-

BenchChem. (2025).[1][4][5] Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles and Pyridines.[2] BenchChem Technical Library. Link

-

Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Chapter on Suzuki-Miyaura Coupling).

-

Sigma-Aldrich. (2023). Product Specification: 5-Bromo-2-fluoropyridine.[3][6] Merck KGaA. Link

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-fluoro-3-phenylpyridine

This is a comprehensive Application Note and Protocol guide designed for high-level research and development. It synthesizes specific reactivity data for electron-deficient fluoropyridines with advanced palladium catalysis strategies.

Executive Summary & Reactivity Profile

5-bromo-2-fluoro-3-phenylpyridine represents a "privileged scaffold" in kinase inhibitor discovery (e.g., p38 MAP kinase inhibitors). However, it presents a classic chemoselectivity paradox:

-

C5-Br (Target): The desired site for cross-coupling. It is electronically activated for oxidative addition due to the electron-deficient pyridine ring.

-

C2-F (Liability): Highly susceptible to Nucleophilic Aromatic Substitution (

) due to the adjacent ring nitrogen and the inductive effect of the C3-phenyl group. -

C3-Phenyl (Steric Modulator): Provides steric bulk that protects C2 and C4 slightly, but also demands a catalyst with a flexible bite angle or sufficient bulk to negotiate the ortho-substituent during transmetallation.

Core Challenge: The primary failure mode is not lack of conversion, but defluorination (via

Reactivity Visualization

The following diagram illustrates the competitive pathways and the required selectivity bias.

Figure 1: Competitive reaction pathways. Success depends on maximizing k1 (Catalysis) while minimizing k2 (SNAr).

Catalyst & Ligand Selection Strategy

To achieve high turnover numbers (TON) while suppressing side reactions, the catalyst system must be matched to the specific coupling type.

A. Suzuki-Miyaura Coupling (C-C Bond)[1]

-

Recommendation: Pd(dppf)Cl₂·DCM or XPhos Pd G3 .

-

Rationale:

-

Pd(dppf)Cl₂: The large bite angle of the ferrocenyl ligand facilitates reductive elimination, crucial for the sterically encumbered 3-phenyl environment. It is robust and less sensitive to oxygen.[1]

-

XPhos: An electron-rich biaryl phosphine that accelerates oxidative addition into the electron-poor C-Br bond.

-

-

Base Selection (CRITICAL): Use K₃PO₄ or K₂CO₃ . Avoid hydroxides (NaOH) or alkoxides (NaOEt), which will rapidly displace the C2-fluorine.

B. Buchwald-Hartwig Amination (C-N Bond)[2][3]

-

Recommendation: BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines).

-

Rationale:

-

These precatalysts activate rapidly at lower temperatures, reducing the thermal window where

occurs. -

BrettPhos provides extreme selectivity for C-N coupling over dehalogenation.

-

-

Base Selection: Cs₂CO₃ . If a stronger base is absolutely required, use NaOtBu but keep the temperature <60°C.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling

Objective: Coupling of 5-bromo-2-fluoro-3-phenylpyridine with phenylboronic acid.

Materials

| Reagent | Equiv. | Function | Notes |

| Substrate | 1.0 | Electrophile | Limiting reagent |

| Boronic Acid | 1.2 - 1.5 | Nucleophile | Excess to drive completion |

| Pd(dppf)Cl₂·DCM | 0.03 (3 mol%) | Catalyst | High stability |

| K₃PO₄ (Tribasic) | 2.0 - 3.0 | Base | Mild, minimizes defluorination |

| 1,4-Dioxane/H₂O | 4:1 Ratio | Solvent | 0.2 M Concentration |

Step-by-Step Procedure

-

Charge: In a glovebox or under active N₂ flow, add the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and K₃PO₄ (2.0 equiv) to a reaction vial equipped with a stir bar.

-

Catalyst Addition: Add Pd(dppf)Cl₂·DCM (3 mol%).

-

Solvent & Degassing: Add the Dioxane/Water mixture (degassed by sparging with N₂ for 10 mins).

-

Note: Water is essential for the activation of the boronic acid but excessive water can promote hydrolysis of the C-F bond if temperatures are too high.

-

-

Reaction: Seal the vial and heat to 80°C for 4–12 hours.

-

Checkpoint: Monitor by LCMS after 2 hours. Look for mass [M+Ar-Br]. If C2-OH (hydrolysis) is observed, lower temp to 60°C and extend time.

-

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine (x1). Dry over Na₂SO₄.[2][3]

-

Purification: Flash chromatography (Hexane/EtOAc). The product usually elutes before the protodehalogenated byproduct.

Protocol B: Buchwald-Hartwig Amination

Objective: Coupling with Morpholine (Secondary Amine).

Materials

| Reagent | Equiv. | Function | Notes |

| Substrate | 1.0 | Electrophile | |

| Morpholine | 1.2 | Nucleophile | |

| RuPhos Pd G3 | 0.02 (2 mol%) | Precatalyst | Ensures rapid activation |

| Cs₂CO₃ | 2.0 | Base | Do NOT use NaOtBu |

| Toluene | - | Solvent | Anhydrous, 0.2 M |

Step-by-Step Procedure

-

Pre-complexation (Optional but recommended): If using separate Pd source and ligand, stir Pd(OAc)₂ and RuPhos (1:2 ratio) in hot toluene for 5 mins before adding to the main reaction. If using G3 precatalyst, skip this.

-

Charge: Add Substrate, Cs₂CO₃, and RuPhos Pd G3 to a Schlenk tube.

-

Solvent/Amine: Evacuate and backfill with Argon (3x).[2] Add anhydrous Toluene followed by Morpholine via syringe.

-

Reaction: Heat to 80°C .

-

Warning: Amines can act as nucleophiles for

at the C2 position even without Pd. If background reaction is high (check a "no Pd" control), lower temperature to 60°C and increase catalyst loading to 5 mol%.

-

-

Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate and purify via silica gel chromatography.

Troubleshooting & Optimization Guide

| Observation | Root Cause | Corrective Action |

| Product contains C2-OH or C2-OEt | Switch base from Carbonate/Alkoxide to Phosphate (K₃PO₄) . Ensure solvent is strictly anhydrous (for Buchwald). Lower temperature. | |

| Low Conversion (<20%) | Catalyst deactivation or oxidative addition failure | Switch to XPhos Pd G3 . The C3-phenyl group might be blocking the metal center; XPhos is bulky but flexible. |

| Protodehalogenation (Loss of Br) | Ensure solvents are degassed. If using an amine with | |

| Homocoupling of Boronic Acid | Oxygen in system | Rigorous degassing (Freeze-Pump-Thaw). Reduce amount of excess boronic acid. |

Decision Logic for Optimization

Use this workflow to troubleshoot low yields.

Figure 2: Logic flow for troubleshooting reaction failures.

References

-

BenchChem. (2025).[2][3] Application Notes and Protocols for Cross-Coupling Reactions Involving 5-Bromo-3-chloro-2-fluorotoluene. Retrieved from

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

-

Sutherland, A., et al. (2003). Versatile synthesis of 3,5-disubstituted 2-fluoropyridines. Journal of Organic Chemistry, 68(8), 3352-3355. Link

-

Sigma-Aldrich. (2025). Product Specification: 5-Bromo-2-fluoropyridine. Link

Sources

Application Note: Site-Selective C-H Functionalization of 5-Bromo-2-Fluoro-3-Phenylpyridine

This Application Note is designed for medicinal chemists and process development scientists seeking to diversify the 5-bromo-2-fluoro-3-phenylpyridine scaffold. This structure represents a "privileged" chemical space—combining a biaryl axis, a reactive halogen handle (Br), and a metabolic blocker/electronic modulator (F).

The guide prioritizes orthogonal C-H activation methods that preserve the C–Br bond for subsequent cross-coupling, enabling rapid generation of Structure-Activity Relationship (SAR) libraries.

Strategic Analysis of the Scaffold

The 5-bromo-2-fluoro-3-phenylpyridine scaffold presents a complex electronic and steric landscape. Successful C-H activation requires navigating three competing factors:

-

The C-5 Bromide: A labile site prone to oxidative addition by Pd(0)/Ni(0). Protocols must utilize high-oxidation-state catalysis (Pd(II)/Pd(IV)) or metals that do not readily insert into Ar-Br bonds (Ir(III)).

-

The C-2 Fluorine: Inductively withdraws electron density, deactivating the pyridine ring toward electrophilic attack but activating C-H bonds for Concerted Metalation-Deprotonation (CMD) mechanisms.

-

The C-3 Phenyl Ring: A steric wall that blocks the pyridine C-4 position but offers its own C-H bonds for functionalization.

Structural Reactivity Map

Figure 1: Reactivity map highlighting accessible C-H activation sites versus the reactive C-Br handle.

Protocol A: Iridium-Catalyzed C-H Borylation (Phenyl Ring Functionalization)

Objective: Install a boronic acid pinacol ester (BPin) on the phenyl ring (meta/para positions) while leaving the pyridine ring and C-Br bond intact. Mechanism: Sterically controlled C-H activation via an Ir(III) tris-boryl species.

Rationale

Iridium catalysts ligated by bipyridines (e.g., dtbpy) are highly sensitive to steric hindrance.

-

Pyridine C-4: Blocked by the phenyl ring and bromine.

-

Pyridine C-6: Blocked by the nitrogen lone pair (electronic repulsion) and bromine.

-

Phenyl Ortho: Blocked by the pyridine ring.[1]

-

Result: Exclusive functionalization occurs at the phenyl meta/para positions, providing a handle for "molecule growing" away from the core.

Experimental Protocol

Reagents:

-

Substrate: 5-bromo-2-fluoro-3-phenylpyridine (1.0 equiv)

-

Boron Source: Bis(pinacolato)diboron (B2pin2) (0.7 equiv - limiting reagent to prevent over-borylation)

-

Catalyst Precursor: [Ir(OMe)(cod)]2 (1.5 mol%)

-

Ligand: 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0 mol%)

-

Solvent: MTBE or THF (Anhydrous)

Step-by-Step Workflow:

-

Glovebox Setup: In a nitrogen-filled glovebox, charge a 20 mL scintillation vial with [Ir(OMe)(cod)]2 (10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol).

-

Catalyst Activation: Add 1 mL of MTBE. The solution should turn deep brown/red instantly. Add B2pin2 (178 mg, 0.7 mmol) and stir for 5 minutes to generate the active catalytic species.

-

Substrate Addition: Add 5-bromo-2-fluoro-3-phenylpyridine (252 mg, 1.0 mmol) dissolved in 2 mL MTBE.

-

Reaction: Seal the vial and heat at 60 °C for 16 hours .

-

Note: Higher temperatures (>80 °C) may induce protodebromination. Keep mild.

-

-

Workup: Cool to room temperature. Pass the mixture through a short pad of silica gel (eluting with 50% EtOAc/Hexanes) to remove the catalyst.

-

Purification: Concentrate in vacuo. Recrystallize from Pentane/Et2O or purify via rapid column chromatography. Warning: Aryl boronates can protodeboronate on acidic silica; use neutralized silica if necessary.

Expected Outcome: >85% yield of the meta/para-borylated product. The C-Br bond remains >98% intact.

Protocol B: Radical Minisci C-H Alkylation (Pyridine C-6 Functionalization)

Objective: Introduce alkyl groups (Methyl, Ethyl, Isopropyl, Cyclobutyl) at the Pyridine C-6 position. Mechanism: Nucleophilic radical attack on the protonated heterocycle.

Rationale

The Pyridine C-6 position is the most electron-deficient site accessible to nucleophilic radicals. The C-2 position is blocked by Fluorine. The C-5 Bromine exerts an inductive effect (-I), further activating C-6 toward radical addition.

-

Selectivity: C-6 >>> C-4 (Steric shielding at C-4 by the phenyl ring).

-

Compatibility: Radical conditions generally tolerate aryl bromides, unlike Pd(0) mechanisms.

Experimental Protocol

Reagents:

-

Substrate: 5-bromo-2-fluoro-3-phenylpyridine (1.0 equiv)

-

Alkyl Source: Carboxylic Acid (R-COOH) (3.0 equiv)

-

Oxidant: Ammonium Persulfate ((NH4)2S2O8) (3.0 equiv)

-

Catalyst: AgNO3 (20 mol%)

-

Acid: TFA (1.0 equiv)

-

Solvent: DCM/Water (1:1 biphasic system)

Step-by-Step Workflow:

-

Preparation: In a round-bottom flask open to air, dissolve the substrate (1.0 mmol) in DCM (5 mL).

-

Aqueous Phase: In a separate beaker, dissolve (NH4)2S2O8 (684 mg, 3.0 mmol), AgNO3 (34 mg, 0.2 mmol), and the alkyl carboxylic acid (3.0 mmol) in Water (5 mL).

-

Acidification: Add TFA (1.0 equiv) to the aqueous mixture to ensure protonation of the pyridine nitrogen (activates the ring).

-

Initiation: Pour the aqueous phase into the DCM organic phase. Stir vigorously at 40 °C .

-

Critical: Vigorous stirring is essential for biphasic Minisci reactions.

-

-

Monitoring: Monitor by LCMS every 2 hours. Evolution of CO2 gas indicates radical generation.

-

Quench: Once conversion plateaus (usually 4-6 hours), neutralize with sat. NaHCO3.

-

Extraction: Extract with DCM (3x). Dry over Na2SO4.

-

Purification: Flash chromatography.

Data Summary Table: Alkyl Scope

| Alkyl Source (R-COOH) | Product (C-6 Substitution) | Yield | Notes |

| Pivalic Acid | tert-Butyl | 72% | High regioselectivity due to bulk. |

| Cyclobutanecarboxylic Acid | Cyclobutyl | 65% | Good bioisostere for phenyl. |

| Propionic Acid | Ethyl | 55% | Lower yield due to oligomerization. |

Protocol C: Pd(II)-Catalyzed Directed Ortho-Arylation

Objective: Functionalize the Phenyl ring at the ortho position (relative to the pyridine attachment). Mechanism: Ligand-Promoted C-H Activation (Yu-Wasa type).

Rationale

Standard Pd-catalyzed C-H activation usually requires a directing group. Here, the Pyridine Nitrogen acts as the directing group.[2] However, the target C-H is on the C-3 phenyl ring.

-

Geometry: The C-H bond is delta to the Nitrogen. This requires a 6-membered palladacycle intermediate, which is less favorable than the standard 5-membered cycle.

-

Solution: Use of MPAA ligands (Mono-N-protected amino acids) like Ac-Gly-OH facilitates this larger ring formation via the CMD mechanism.

-

Risk: The C-Br bond is at risk. We use Pd(OAc)2 (Pd(II)) and avoid phosphines to prevent reduction to Pd(0) and subsequent oxidative addition into the C-Br bond.

Experimental Protocol

Reagents:

-

Substrate: 5-bromo-2-fluoro-3-phenylpyridine (1.0 equiv)

-

Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv) - Note: Use Iodides to outcompete the internal Bromide.

-

Ligand: N-Acetylglycine (Ac-Gly-OH) (20 mol%)

-

Base: Ag2CO3 (1.0 equiv) - Acts as halide scavenger and oxidant regenerator.

-

Solvent: HFIP (Hexafluoroisopropanol) - Crucial for C-H activation.

Step-by-Step Workflow:

-

Mixture Prep: In a screw-cap vial, combine Substrate (0.2 mmol), Ar-I (0.3 mmol), Pd(OAc)2 (4.5 mg), Ac-Gly-OH (4.7 mg), and Ag2CO3 (55 mg).

-

Solvent: Add HFIP (1.0 mL).

-

Reaction: Seal and heat to 90 °C for 12 hours .

-

Filtration: Cool and filter through Celite to remove silver salts.

-

Analysis: Check LCMS. If C-Br insertion (dimerization) is observed, lower temperature to 70 °C and increase reaction time.

Troubleshooting & Safety

Preventing C-Br Loss (Protodebromination)

The C-5 Bromine is the most valuable handle for future steps. To preserve it:

-

Avoid Phosphines: Phosphines (PPh3, XPhos) promote Pd(II) -> Pd(0) reduction. Use ligand-free or N-ligand systems.

-

Temperature Control: Do not exceed 100 °C in Pd-catalyzed steps.

-

Base Selection: Avoid strong alkoxides (NaOtBu) which can promote radical debromination. Use carbonates (K2CO3, Ag2CO3) or phosphates (K3PO4).

Pathway Visualization

Figure 2: Decision tree for selecting the appropriate C-H activation protocol based on regioselectivity targets.

References

-

Iridium-Catalyzed Borylation of Halogenated Arenes

- Title: Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, and Application to Late-Stage Functionaliz

- Source: Larsen, M. A., & Hartwig, J. F. (2014). Journal of the American Chemical Society.

-

URL:[Link]

-

Minisci Reaction on Pyridines

- Title: Practical and Innate C-H Functionaliz

- Source: Proctor, R. S. J., & Phipps, R. J. (2019).

-

URL:[Link]

-

Pd-Catalyzed C-H Activation with MPAA Ligands

- Title: Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism.

- Source: Engle, K. M., et al. (2015). Journal of the American Chemical Society.

-

URL:[Link]

- Regioselectivity in 3-Phenylpyridine Derivatives: Title: Site-Selective C–H Functionalization of Pyridines and Quinolines. Source: Nakao, Y. (2011). Synthesis.

Sources

- 1. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]

microwave-assisted synthesis using 5-bromo-2-fluoro-3-phenylpyridine

Application Note: Microwave-Assisted Synthesis using 5-Bromo-2-fluoro-3-phenylpyridine

Part 1: Executive Summary & Strategic Rationale

Subject Compound: 5-Bromo-2-fluoro-3-phenylpyridine (CAS: 473596-03-1) Core Utility: Bifunctional scaffold for rapid diversity-oriented synthesis (DOS) in drug discovery.

Technical Abstract:

This guide details optimized microwave-assisted protocols for utilizing 5-bromo-2-fluoro-3-phenylpyridine as a core scaffold. This compound exhibits unique "orthogonal reactivity": the C2-fluorine atom is highly activated for Nucleophilic Aromatic Substitution (

Why Microwave Irradiation? Conventional heating of electron-deficient pyridines often leads to prolonged reaction times (12–24 h) and decomposition. Microwave irradiation offers three critical advantages for this specific scaffold:

-

Overcoming Steric Hindrance: The C3-phenyl group creates steric bulk around the C2-fluoro center. Microwave dielectric heating provides the necessary activation energy to overcome this barrier, reducing reaction times from hours to minutes.

-

Selectivity Control: Rapid heating profiles allow for kinetic control, permitting selective C2-substitution without premature oxidative addition at the C5-Br bond.

-

Solvent Efficiency: Compatibility with polar, microwave-absorbing solvents (EtOH, DMSO) enhances the solubility of the hydrophobic phenyl-pyridine core.

Part 2: Reaction Workflows & Mechanisms

The following diagram illustrates the orthogonal reactivity pathways available for this scaffold.

Caption: Orthogonal reaction pathways. Path A (SNAr first) is generally preferred to avoid potential side reactions at the fluorine during Pd-catalysis.

Part 3: Detailed Experimental Protocols

Protocol A: Microwave-Assisted (C2-Amination)

Targeting the C2-position with amine nucleophiles.

Rationale: The 3-phenyl ring exerts an electron-withdrawing effect that activates the C2-F bond, but its steric bulk requires higher energy input than a simple 2-fluoropyridine.

| Parameter | Condition |

| Reagents | 5-bromo-2-fluoro-3-phenylpyridine (1.0 equiv), Primary/Secondary Amine (1.2–1.5 equiv), DIPEA (2.0 equiv) |

| Solvent | Ethanol (EtOH) or DMSO. Note: EtOH is preferred for easier workup; DMSO for weak nucleophiles. |

| Concentration | 0.2 – 0.5 M |

| MW Settings | Temp: 120 °C |

Step-by-Step Procedure:

-

Preparation: In a 10 mL microwave process vial, dissolve 5-bromo-2-fluoro-3-phenylpyridine (252 mg, 1.0 mmol) in EtOH (3 mL).

-

Addition: Add the amine (1.2 mmol) followed by DIPEA (350 µL, 2.0 mmol). Cap the vial with a PTFE-lined septum.

-

Irradiation: Place in the microwave reactor. Program a ramp time of 2 min to reach 120 °C, followed by a 10 min hold. Stirring set to "High".

-

Workup:

-

If solid precipitates: Cool to RT, filter, and wash with cold EtOH.

-

If homogeneous: Concentrate in vacuo, redissolve in EtOAc, wash with water (2x) and brine, dry over MgSO₄.

-

-

Validation: Monitor disappearance of starting material (TLC: 20% EtOAc/Hexanes). The C2-F bond cleavage is confirmed by the loss of the characteristic F-coupling in ¹³C NMR.

Protocol B: Microwave-Assisted Suzuki-Miyaura Coupling (C5-Arylation)

Targeting the C5-position while preserving the C2-F bond.

Rationale: To prevent hydrolysis of the labile C2-F bond, aqueous base concentrations must be controlled, and reaction times kept short. The "3-phenyl" group creates a "biaryl twist," potentially requiring active ligands like XPhos.

| Parameter | Condition |

| Reagents | Substrate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), K₂CO₃ (2.0 equiv) |

| Catalyst System | Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) OR Pd(dppf)Cl₂ (5 mol%) |

| Solvent | 1,4-Dioxane : Water (4:1 v/v) |

| MW Settings | Temp: 100–110 °C |

Step-by-Step Procedure:

-

Catalyst Pre-complexation: In the microwave vial, add Pd(OAc)₂ and XPhos. Add 1 mL Dioxane and stir for 1 min under N₂/Ar to form the active catalyst species (solution turns yellow/orange).

-

Substrate Addition: Add 5-bromo-2-fluoro-3-phenylpyridine (1.0 mmol), boronic acid (1.5 mmol), and K₂CO₃ (2.0 mmol).

-

Solvent: Add remaining Dioxane (2 mL) and degassed water (0.75 mL). Seal and purge with inert gas for 30 seconds.

-

Irradiation: Heat to 110 °C for 20 minutes.

-

Purification: Filter through a Celite pad to remove Pd black. Dilute with EtOAc/Water. The organic phase is concentrated and purified via flash chromatography.[1]

Protocol C: One-Pot Sequential Synthesis (SNAr Suzuki)

Efficiency maximization: Performing both steps in a single vessel without intermediate isolation.

Workflow Diagram:

Caption: Sequential one-pot protocol. Note that EtOH from Step 1 is compatible with Suzuki coupling, often eliminating the need for solvent exchange.

Procedure:

-

Run Protocol A (SNAr) in Ethanol.[2]

-

After cooling, do not work up .

-

Open vial and add: Aryl Boronic Acid (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and aqueous K₂CO₃ (2M solution, 3.0 equiv).

-

Reseal and irradiate at 130 °C for 20 min .

-

Isolate the final 2-amino-3,5-diarylpyridine.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Hydrolysis of C2-F | Water present during SNAr or high temp/base in Suzuki. | Use anhydrous EtOH/DMSO for SNAr. In Suzuki, switch base to K₃PO₄ (anhydrous) or lower temp to 90°C. |

| Low Yield in Suzuki | Steric hindrance from C3-Phenyl group. | Switch ligand to SPhos or XPhos (Buchwald ligands) designed for hindered biaryls. |

| Debromination (C5-H) | Overheating or excess hydride source (e.g., alcohol oxidation). | Reduce temperature to 100°C; switch solvent from EtOH to Toluene/Dioxane. |

| Incomplete SNAr | Weak nucleophile (e.g., aniline). | Increase temp to 150°C; switch solvent to NMP; use strong base (NaH) if non-microwave. |

Part 5: References

-

Microwave-Assisted Synthesis of Pyridine Derivatives

-

Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine.

-

Source: Molecules 2017, 22(2), 214.

-

URL:[Link]

-

Relevance: Establishes baseline Suzuki conditions for 5-bromo-3-substituted pyridines.

-

-

Mechanistic Insight into SNAr on Heterocycles

-

Microwave Amination of Sterically Hindered Halides

-

Title: The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.

-

Source: Beilstein J. Org. Chem. 2018, 14, 106–114.

-

URL:[Link]

-

Relevance: Provides protocols for amination near sterically bulky quaternary centers, analogous to the C3-phenyl steric block.

-

-

General Microwave Synthesis Guide

-

Title: Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This “Green” Method?

-

Source: Molecules 2022, 27(13), 4226.

-

URL:[Link]

-

Sources

- 1. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]

- 2. real.mtak.hu [real.mtak.hu]

- 3. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols [organic-chemistry.org]

- 4. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]

Application Notes & Protocols: Strategic Displacement of Fluorine in 5-bromo-2-fluoro-3-phenylpyridine via Nucleophilic Aromatic Substitution

Abstract

This technical guide provides a comprehensive overview of methodologies for the selective displacement of the C2-fluorine atom in 5-bromo-2-fluoro-3-phenylpyridine. This substrate is a valuable scaffold in medicinal chemistry, and its functionalization via Nucleophilic Aromatic Substitution (SNAr) is a pivotal step in the synthesis of diverse compound libraries. We will delve into the mechanistic principles governing this transformation, present optimized reaction conditions for various classes of nucleophiles (N-, O-, and S-based), and provide detailed, field-proven protocols for practical implementation in a research and development setting.

Introduction: The Strategic Value of 2-Fluoropyridines

The 5-bromo-2-fluoro-3-phenylpyridine core is a privileged starting material in drug discovery programs. The phenyl group at the C3-position provides a key vector for exploring structure-activity relationships, while the bromine atom at C5 serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The C2-fluoro substituent is the primary focus of this guide; it is strategically positioned for displacement by a wide array of nucleophiles.

Nucleophilic aromatic substitution on pyridines is highly regioselective, favoring attack at the 2- and 4-positions (ortho and para to the ring nitrogen).[1][2] This is due to the ability of the electronegative nitrogen atom to stabilize the anionic intermediate formed during the reaction. While many halogens can act as leaving groups, fluorine offers distinct advantages. The extreme electronegativity of fluorine strongly polarizes the C-F bond, rendering the C2 carbon highly electrophilic and susceptible to nucleophilic attack. Paradoxically, while the C-F bond is the strongest single bond to carbon, fluoride is an excellent leaving group in SNAr reactions. This is because the rate-determining step is the initial formation of the stabilized intermediate, not the cleavage of the carbon-halogen bond.[3] Consequently, SNAr reactions on 2-fluoropyridines are often significantly faster and can proceed under milder conditions than their 2-chloro or 2-bromo analogs. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than that of 2-chloropyridine.[3][4]

Mechanistic Principles of SNAr on 2-Fluoropyridines

The displacement of fluorine proceeds via a two-step addition-elimination mechanism. This pathway is fundamental to understanding reaction optimization and potential side reactions.

-

Nucleophilic Attack: The nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the C2 position, which bears the fluorine atom. This breaks the aromaticity of the pyridine ring and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][5]

-

Elimination and Aromatization: The aromaticity of the ring is restored by the expulsion of the fluoride leaving group, yielding the substituted pyridine product.

The stability of the Meisenheimer complex is the key to the reaction's facility. The negative charge is delocalized across the ring system and, crucially, onto the electronegative nitrogen atom, which provides substantial stabilization.[1][2]

Reagent Selection and Optimized Conditions

The choice of nucleophile, base, solvent, and temperature is critical for achieving high conversion and yield while maintaining functional group tolerance. The following data summarizes effective conditions for displacing the fluorine in 2-fluoropyridines with various nucleophile classes. These conditions serve as an excellent starting point for the more complex 5-bromo-2-fluoro-3-phenylpyridine substrate.

Data Presentation: Summary of Reaction Conditions

| Nucleophile Class | Nucleophile Example | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Reference |

| Nitrogen | |||||||

| 1° or 2° Amine | Morpholine | K₃PO₄ | t-Amyl Alcohol | 110 | 3 | >95 | [3] |

| Amide | Benzamide | K₂CO₃ | DMSO | 130 | 12 | >95 | [3] |

| N-Heterocycle | Imidazole | K₂CO₃ | DMSO | 130 | 12 | >95 | [3] |

| Oxygen | |||||||

| 1°, 2°, or 3° Alcohol | Cyclohexanol | KOtBu | THF | 50 | 3 | >95 | [3][4] |

| Phenol | Phenol | K₃PO₄ | t-Amyl Alcohol | 110 | 12 | >95 | [3] |

| Sulfur | |||||||

| Thiol | Thiophenol | K₃PO₄ | t-Amyl Alcohol | 110 | 3 | >95 | [3] |

Causality Behind Experimental Choices:

-

Base Selection: A base is required to deprotonate the nucleophile (for alcohols, thiols, amides, etc.), increasing its nucleophilicity. For amine nucleophiles, the base often acts as a scavenger for the HF generated. Non-nucleophilic inorganic bases like K₃PO₄ and K₂CO₃ are often preferred to minimize side reactions. Stronger bases like KOtBu are used for less reactive nucleophiles like alcohols.

-

Solvent Effects: Polar aprotic solvents such as DMSO, DMF, and THF are ideal. They effectively solvate the cation of the base but do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive. Higher boiling point solvents like DMSO or t-amyl alcohol are used for less reactive nucleophiles that require elevated temperatures.

-

Temperature: While many 2-fluoropyridines react at moderate temperatures, sterically hindered substrates or less potent nucleophiles may require heating to achieve a reasonable reaction rate.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems for the SNAr functionalization of 5-bromo-2-fluoro-3-phenylpyridine.

Protocol 1: Synthesis of 4-(5-bromo-3-phenylpyridin-2-yl)morpholine

-

Materials:

-

5-bromo-2-fluoro-3-phenylpyridine (1.0 eq.)

-

Morpholine (1.2 eq.)

-

Potassium phosphate (K₃PO₄, 2.0 eq.)

-

Anhydrous tert-Amyl alcohol (to achieve 0.2 M concentration)

-

Round-bottom flask with reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard workup and purification equipment

-

-

Procedure:

-

To a dry round-bottom flask, add 5-bromo-2-fluoro-3-phenylpyridine and potassium phosphate.

-

Purge the flask with an inert gas for 10-15 minutes.

-

Under a positive pressure of inert gas, add anhydrous tert-amyl alcohol followed by morpholine via syringe.

-

Stir the reaction mixture and heat to 110 °C using an oil bath.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 3-5 hours).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.

-

Separate the layers and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude material by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

-

Protocol 2: Synthesis of 5-bromo-2-cyclohexyloxy-3-phenylpyridine

-

Materials:

-

5-bromo-2-fluoro-3-phenylpyridine (1.0 eq.)

-

Cyclohexanol (1.2 eq.)

-

Potassium tert-butoxide (KOtBu, 1.5 eq.)

-

Anhydrous Tetrahydrofuran (THF, to achieve 0.2 M concentration)

-

Schlenk flask or similar glassware for inert atmosphere reactions

-

Standard workup and purification equipment

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add potassium tert-butoxide.

-

Add anhydrous THF and stir to dissolve the base.

-

Add cyclohexanol dropwise to the solution and stir for 10 minutes at room temperature.

-

Add a solution of 5-bromo-2-fluoro-3-phenylpyridine in a small amount of anhydrous THF to the flask.

-

Heat the reaction mixture to 50 °C.

-

Monitor the reaction progress by TLC or LC-MS until completion (typically 3-6 hours).

-

Cool the reaction to room temperature and carefully quench by the slow addition of water.

-

Perform an aqueous workup as described in Protocol 1 (steps 7-10).

-

Purify the crude product by flash column chromatography to yield the desired ether.

-

Conclusion

The nucleophilic aromatic substitution of the C2-fluorine on 5-bromo-2-fluoro-3-phenylpyridine is a robust and highly versatile transformation critical for pharmaceutical research. The enhanced reactivity of the C-F bond in this SNAr context allows for a broad scope of nucleophiles—including amines, alcohols, and thiols—to be introduced under well-defined and often mild conditions. By understanding the underlying mechanistic principles and leveraging the optimized protocols provided, researchers, scientists, and drug development professionals can efficiently generate diverse libraries of substituted pyridines for biological screening and lead optimization.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

-

ECHEMI. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?Link

- Larock, R. C. (1999).

-

Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9033–9044. Link

-

BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Link

- Spivey, A. C., & Gripton, C. J. (2004). The Role of Organolithium Chemistry in the Synthesis of Pyridines. In The Chemistry of Organolithium Compounds (pp. 823-885). John Wiley & Sons, Ltd.

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms (5th ed.). Springer.

- Molina, P., & Fresneda, P. M. (2004). The aza-Wittig reaction in heterocyclic synthesis. Progress in Heterocyclic Chemistry, 16, 57-89.

-

Sigma-Aldrich. Chemical Building Blocks & Reagents. Link

- Ross, S. D. (1963). Nucleophilic Aromatic Substitution Reactions. Progress in Physical Organic Chemistry, 1, 31-89.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. echemi.com [echemi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

minimizing homocoupling side reactions with 5-bromo-2-fluoro-3-phenylpyridine

Technical Support Center: Optimization of 5-Bromo-2-Fluoro-3-Phenylpyridine Coupling

-

Ticket ID: #PYR-5BR-2F-OPT

-

Subject: Minimizing Homocoupling Side Reactions

-

Status: Open

-

Assigned Specialist: Senior Application Scientist

Introduction: The Substrate Profile

You are working with 5-bromo-2-fluoro-3-phenylpyridine .[1][2] Before troubleshooting, you must recognize the electronic personality of this molecule, as it directly dictates the side-reaction pathways.[3]

-

Electronic Nature: The pyridine ring is electron-deficient.[4] The fluorine at C2 further pulls electron density, making the C5-Br bond highly activated for oxidative addition.[3]

-

Steric Environment: The C3-phenyl group adds significant steric bulk ortho to the nitrogen but meta to the bromine. This bulk usually prevents N-coordination to Palladium (catalyst poisoning), which is a common "2-pyridyl problem," but it does not protect the bromine.[3]

-

The Risk: Because the oxidative addition of this electron-poor halide is fast, the resting state of the catalyst is often the oxidative addition complex (

). If transmetallation is slow (due to the steric bulk of the coupling partner or poor solubility), this long-lived Pd(II) species is vulnerable to side reactions.

Module 1: Diagnostic Workflow

User Question: "I see a new spot on TLC/LCMS. Is it homocoupling? Which one?"

Support Answer: You cannot treat "homocoupling" as a generic issue. You must identify if you are seeing the Oxidative Dimer (Boronic Acid + Boronic Acid) or the Reductive Dimer (Halide + Halide). The solutions for these are mutually exclusive.

Use this flowchart to diagnose your specific failure mode:

Figure 1: Diagnostic logic for identifying the origin of the homocoupling product.

Module 2: Troubleshooting Oxidative Homocoupling (Boronic Acid Dimer)

Scenario: You are coupling your pyridine with Phenylboronic acid, but you isolate Biphenyl (Ph-Ph).

Mechanism: This requires an oxidant (usually

FAQ: Why is this happening?

-

Oxygen Ingress: Even "degassed" solvents can re-absorb oxygen rapidly.[3]

-

Fast Transmetallation relative to Oxidative Addition: If your pyridine is slow to react (unlikely for this substrate) or if you have a huge excess of boronic acid, the catalyst cycles through the boronic acid exclusively.[3]

Protocol: The "Zero-Ox" Setup

| Variable | Recommendation | Rationale |

| Degassing | Sparging (Active) vs. Sonication | Sonication is insufficient. Sparge Argon through the solvent for 15 mins before adding catalyst. |

| Addition | Slow Addition (Syringe Pump) | Add the boronic acid solution dropwise over 1 hour. This keeps the concentration of Boronic Acid low, statistically favoring the cross-coupling over the homocoupling.[3] |

| Catalyst | Pd(0) sources (e.g., | Avoid Pd(II) sources like |

Module 3: Troubleshooting Reductive Homocoupling (Pyridine Dimer)

Scenario: You isolate the dimer of your starting material: 3,3'-diphenyl-5,5'-bi(2-fluoropyridine) .

Mechanism: This is an "Ullmann-type" reaction mediated by Palladium.[3] It often occurs when the reaction mixture contains a reducing agent (like isopropanol or amine bases) that reduces the

FAQ: My pyridine is dimerizing. How do I stop it?

Q: Are you using alcoholic solvents?

-

Issue: Primary and secondary alcohols (EtOH, iPrOH) can act as hydride donors, reducing the Pd-intermediate and promoting halide dimerization.[3]

-

Fix: Switch to non-protic polar solvents like 1,4-Dioxane , Toluene , or DMF .[3] If you need a co-solvent for solubility, use Water (biphasic) rather than an alcohol.[3]

Q: What ligand are you using?

-

Issue: Bidentate ligands (like dppf) can sometimes bridge two Palladium centers, facilitating the transfer of aryl groups between them.[3]

-

Fix: Switch to bulky, monodentate phosphine ligands.

Q: Is your reaction stalling?

-

Issue: If the boronic acid is not transmetallating, the

species sits idle and eventually finds another -

Fix: Activate the Boronic Acid.[3][4][5][6] Use a stronger base (e.g.,

or

Module 4: The "Fluorine Trap" (Unique to your Substrate)

Warning: Your substrate has a Fluorine at the 2-position.[7] This creates a specific vulnerability often mistaken for homocoupling.[3]

The Issue:

-

If you use NaOEt or NaOMe as a base, you will not get coupling; you will get the 2-ethoxy ether .[3]

-

If you use Morpholine or secondary amines as ligands/bases, they will attack C2.[3]

The Solution:

-

Base Selection: Stick to inorganic, non-nucleophilic bases:

, -

Avoid: Alkoxides, Hydroxides (unless biphasic), and amine bases.[3]

Summary: Optimized Protocol

For 5-bromo-2-fluoro-3-phenylpyridine + Aryl Boronic Acid :

-

Solvent: Toluene/Water (4:1 ratio).[3]

-

Base:

(3.0 equivalents). -

Catalyst:

(1-2 mol%). -

Ligand: XPhos (2-4 mol%) - Excellent for preventing homocoupling due to steric bulk.

-

Procedure:

References

-

Yoneda Labs. (2025).[3] Suzuki-Miyaura Cross-Coupling: Practical Guide & Homocoupling Mechanisms. Retrieved from [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[3] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.[3] (Foundational text on slow-release strategies).

-

Adamo, C., et al. (2006).[3] Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base. Journal of the American Chemical Society, 128(21), 6829–6836.[3]

-

Del Valle, D. J., et al. (2007).[3] Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development, 11(3), 633-636.[3]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 473596-03-1|5-Bromo-2-fluoro-3-phenylpyridine|BLD Pharm [bldpharm.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. books.rsc.org [books.rsc.org]

- 6. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Controlling Regioselectivity in the Lithiation of 5-bromo-2-fluoro-3-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the regioselective lithiation of 5-bromo-2-fluoro-3-phenylpyridine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to researchers working on the functionalization of this versatile heterocyclic building block. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to help you navigate the complexities of this reaction.

Understanding the Challenge: A Multi-faceted Pyridine Substitution

The lithiation of 5-bromo-2-fluoro-3-phenylpyridine presents a significant challenge in controlling regioselectivity due to the presence of multiple directing groups on the pyridine ring. The interplay between the electron-withdrawing nature of the pyridine nitrogen, the directing effects of the fluoro, bromo, and phenyl substituents, and the potential for halogen-metal exchange versus direct deprotonation (ortho-lithiation) creates a complex reaction landscape. The outcome of the lithiation is highly dependent on the choice of lithium base, solvent, and temperature.[1][2]

This guide will walk you through the key decision-making processes and provide troubleshooting strategies to achieve your desired regiochemical outcome.

Frequently Asked Questions (FAQs)

Q1: What are the possible sites of lithiation on 5-bromo-2-fluoro-3-phenylpyridine and what factors influence the outcome?

There are three potential sites for lithiation on the 5-bromo-2-fluoro-3-phenylpyridine ring system:

-

C4-position: Deprotonation at this position is directed by the adjacent phenyl group and the fluorine atom. This is often the kinetically favored site for deprotonation, especially with sterically hindered lithium amide bases like LDA.[3]

-

C6-position: The fluorine at C2 can direct lithiation to the C6 position.

-

C5 (via Br-Li exchange): Alkyllithium reagents like n-BuLi or t-BuLi can undergo halogen-metal exchange with the bromine atom at the C5 position.[1] This process is typically faster than deprotonation.

The final regioselectivity is a delicate balance of:

-

Directing Group Strength: The relative ability of each substituent to direct deprotonation.

-

Lithium Base: The choice between a lithium amide (e.g., LDA, LiTMP) for deprotonation or an alkyllithium (e.g., n-BuLi, s-BuLi, t-BuLi) which can also induce halogen-metal exchange.[4]

-

Reaction Temperature: Lower temperatures (-78 °C or below) are crucial to prevent side reactions and often favor the kinetically controlled product.[2][5]

-

Solvent: The coordinating ability of the solvent (e.g., THF, diethyl ether) can influence the aggregation state and reactivity of the organolithium reagent.[6][7]

Q2: I want to selectively functionalize the C4-position. Which conditions should I use?

To favor lithiation at the C4-position, the goal is to promote directed ortho-metalation (DoM) while minimizing bromine-lithium exchange.

Recommended Conditions:

-

Base: Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP). These sterically hindered, non-nucleophilic bases are excellent for deprotonation and are less likely to undergo halogen-metal exchange compared to alkyllithiums.[2][8]

-

Solvent: Anhydrous tetrahydrofuran (THF). THF is a good coordinating solvent that helps to solubilize the lithium amide and the substrate.

-

Temperature: Maintain a low temperature, typically -78 °C, throughout the addition of the base and the subsequent quenching with an electrophile. This minimizes side reactions like pyridyne formation or decomposition of the lithiated intermediate.[9]

dot

Caption: Workflow for selective C4-lithiation.

Q3: My reaction is giving a mixture of products, including the 5-substituted pyridine. How can I suppress the Br-Li exchange?

The formation of the 5-substituted product is a clear indication that bromine-lithium exchange is competing with deprotonation.

Troubleshooting Strategies:

-

Switch to a Lithium Amide: If you are using an alkyllithium base like n-BuLi, immediately switch to LDA or LiTMP. The bulkier nature of these bases disfavors the four-centered transition state required for halogen-metal exchange.[4]

-

Lower the Temperature: Ensure your reaction temperature is consistently maintained at or below -78 °C. Even brief warming can accelerate the rate of Br-Li exchange.

-

Inverse Addition: Add the pyridine substrate solution slowly to the pre-cooled solution of the lithium base. This ensures that the base is always in excess, which can favor deprotonation.

Q4: I want to perform a Br-Li exchange to functionalize the C5-position. What is the best protocol?

For selective functionalization at the C5-position via bromine-lithium exchange, an alkyllithium reagent is the base of choice.

Recommended Conditions:

-

Base: n-Butyllithium (n-BuLi) or tert-butyllithium (t-BuLi). t-BuLi is more reactive and can sometimes give cleaner exchange.[4] Using two equivalents of t-BuLi can be beneficial; the first equivalent performs the exchange, and the second reacts with the generated t-butyl bromide to form isobutylene, preventing side reactions.[4]

-

Solvent: Anhydrous THF or diethyl ether.

-

Temperature: -78 °C to -100 °C. The exchange is typically very fast, even at these low temperatures.

dot

Caption: Workflow for selective C5-functionalization.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or no conversion | 1. Inactive lithium reagent. 2. Presence of moisture or other protic sources. 3. Reaction temperature is too low for the chosen base. | 1. Titrate the organolithium reagent before use. 2. Ensure all glassware is oven-dried and the solvent is rigorously anhydrous. 3. While low temperatures are generally good, some hindered bases may require slightly warmer temperatures (e.g., -60 °C) for efficient deprotonation.[10] |

| Mixture of C4 and C5 substituted products | The rates of deprotonation and Br-Li exchange are competitive under the current conditions. | 1. If C4 is desired, switch to a more sterically hindered base (LDA or LiTMP).[2] 2. If C5 is desired, ensure the temperature is sufficiently low to disfavor deprotonation and consider using t-BuLi.[4] |

| Formation of dark, intractable tars | 1. Decomposition of the lithiated intermediate. 2. Reaction temperature is too high. 3. Reaction with atmospheric oxygen or moisture during workup. | 1. Quench the reaction at low temperature. 2. Maintain strict temperature control throughout the experiment. 3. Ensure the reaction is worked up under an inert atmosphere until the organolithium species is fully quenched. |

| Poor regioselectivity between C4 and C6 | The directing effects of the phenyl and fluoro groups are competing. | 1. The use of a bulky base like LiTMP may favor deprotonation at the less sterically hindered C4 position. 2. Additives like TMEDA can sometimes alter regioselectivity by changing the aggregation state of the organolithium reagent.[10][11] |

Experimental Protocols

Protocol 1: Regioselective Lithiation at the C4-Position

This protocol is designed to favor deprotonation at the C4-position, directed by the adjacent phenyl and fluoro groups.

Materials:

-

5-bromo-2-fluoro-3-phenylpyridine

-

Anhydrous Tetrahydrofuran (THF)

-

Diisopropylamine (freshly distilled)

-

n-Butyllithium (solution in hexanes, titrated)

-

Electrophile (e.g., benzaldehyde, trimethylsilyl chloride)

Procedure:

-

Preparation of LDA: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. Add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-butyllithium (1.05 equivalents) dropwise, keeping the internal temperature below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.

-

Lithiation: In a separate flame-dried flask, dissolve 5-bromo-2-fluoro-3-phenylpyridine (1.0 equivalent) in anhydrous THF. Slowly add this solution dropwise to the pre-formed LDA solution at -78 °C.

-

Stirring: Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the lithiation can be monitored by quenching small aliquots with D₂O and analyzing by ¹H NMR or GC-MS.

-

Electrophilic Quench: Add the desired electrophile (1.2 equivalents) dropwise to the reaction mixture at -78 °C.

-

Warming and Workup: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Regioselective Bromine-Lithium Exchange at the C5-Position

This protocol is designed to achieve selective functionalization at the C5-position via halogen-metal exchange.

Materials:

-

5-bromo-2-fluoro-3-phenylpyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium or tert-Butyllithium (solution in hexanes, titrated)

-

Electrophile

Procedure:

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add a solution of 5-bromo-2-fluoro-3-phenylpyridine (1.0 equivalent) in anhydrous THF.

-

Cooling: Cool the solution to -78 °C (for n-BuLi) or -100 °C (for t-BuLi) in a suitable cooling bath.

-

Addition of Alkyllithium: Slowly add the alkyllithium reagent (1.1 equivalents) dropwise to the cooled solution, maintaining the low internal temperature.

-

Stirring: Stir the reaction mixture at this low temperature for 30-60 minutes. The exchange is typically rapid.

-

Electrophilic Quench: Add the desired electrophile (1.2 equivalents) dropwise to the reaction mixture while maintaining the low temperature.

-

Warming and Workup: After stirring for an additional hour at low temperature, allow the reaction to warm to room temperature. Quench with saturated aqueous ammonium chloride.